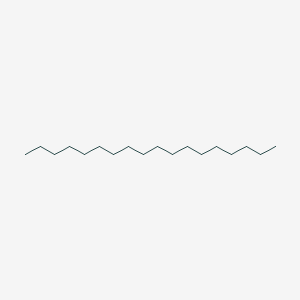![molecular formula C18H34O3Si2 B175882 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol CAS No. 197014-35-0](/img/structure/B175882.png)
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is an organosilicon compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound features two tert-butyl(dimethyl)silyl groups attached to a phenol ring, providing it with significant stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol typically involves the reaction of 2,6-dihydroxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyl(dimethyl)silyl groups are introduced to protect the hydroxyl groups on the phenol ring, enhancing the compound’s stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with adjustments made to accommodate larger volumes and continuous production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the phenol to cyclohexanol derivatives.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of silyl groups.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Phenol derivatives with various functional groups.
Scientific Research Applications
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol has numerous applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of phenolic hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol exerts its effects involves the protection of hydroxyl groups on the phenol ring. The tert-butyl(dimethyl)silyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step synthetic processes where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- tert-Butyldimethylsilyl chloride
- Di-tert-butylsilylbis(trifluoromethanesulfonyl)amide
Uniqueness
2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol is unique due to its dual silyl protection on a single phenol ring, offering enhanced stability and selective reactivity compared to similar compounds. This dual protection is particularly advantageous in complex synthetic routes where multiple reactive sites need to be controlled .
Properties
IUPAC Name |
2,6-bis[[tert-butyl(dimethyl)silyl]oxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3Si2/c1-17(2,3)22(7,8)20-14-12-11-13-15(16(14)19)21-23(9,10)18(4,5)6/h11-13,19H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGKOBSTIQFGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571372 |
Source


|
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197014-35-0 |
Source


|
| Record name | 2,6-Bis{[tert-butyl(dimethyl)silyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
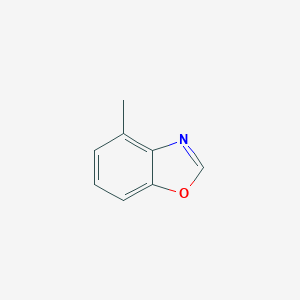
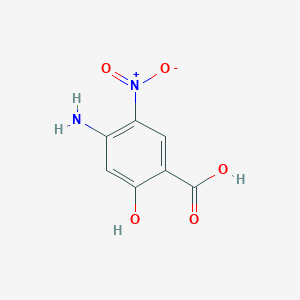
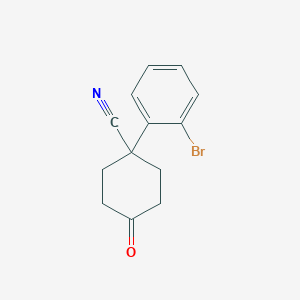
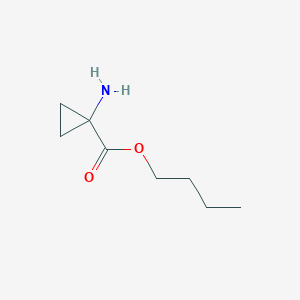
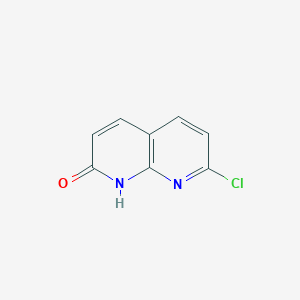
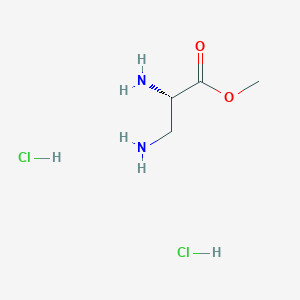

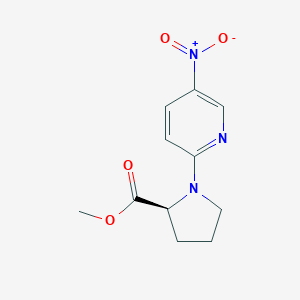

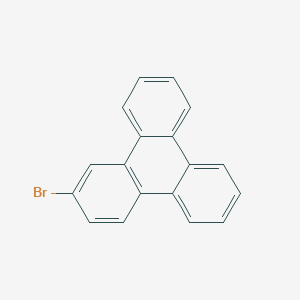
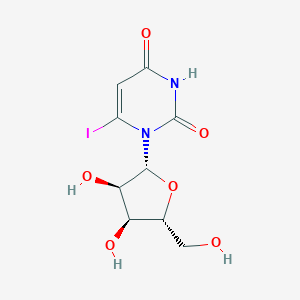
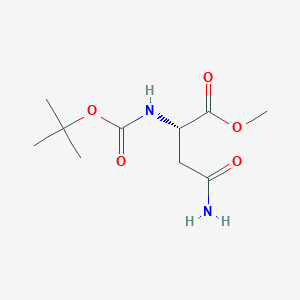
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)
